Cas no 159979-97-2 (1-(Azidomethyl)-3-fluorobenzene)
1-(Azidomethyl)-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Azidomethyl)-3-fluorobenzene
- benzene, 1-(azidomethyl)-3-fluoro-
- 3-fluorobenzyl azide
- 1-(azidomethyl)-3-fluorobenzene(SALTDATA: FREE)
- 159979-97-2
- EN300-49507
- LS-03844
- F1901-0277
- MFCD11637146
- STL197583
- ALBB-012311
- BMKYIDKVBAKRAK-UHFFFAOYSA-N
- SY174655
- 1-azidomethyl-3-fluorobenzene
- AKOS005173580
- SCHEMBL13855839
- DTXSID00655817
-
- MDL: MFCD11637146
- Inchi: 1S/C7H6FN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
- InChI Key: BMKYIDKVBAKRAK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CN=[N+]=[N-]
Computed Properties
- Exact Mass: 151.05468
- Monoisotopic Mass: 151.05457537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 14.4Ų
Experimental Properties
- PSA: 48.76
1-(Azidomethyl)-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B407583-5mg |
1-(Azidomethyl)-3-fluorobenzene |
159979-97-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B407583-10mg |
1-(Azidomethyl)-3-fluorobenzene |
159979-97-2 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B407583-50mg |
1-(Azidomethyl)-3-fluorobenzene |
159979-97-2 | 50mg |
$ 80.00 | 2022-06-07 | ||
| Matrix Scientific | 062670-500mg |
1-(Azidomethyl)-3-fluorobenzene |
159979-97-2 | 500mg |
$237.00 | 2023-09-10 | ||
| eNovation Chemicals LLC | Y1266353-50mg |
3-fluorobenzyl azide |
159979-97-2 | 95% | 50mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266353-100mg |
3-fluorobenzyl azide |
159979-97-2 | 95% | 100mg |
$95 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266353-250mg |
3-fluorobenzyl azide |
159979-97-2 | 95% | 250mg |
$115 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266353-500mg |
3-fluorobenzyl azide |
159979-97-2 | 95% | 500mg |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266353-1g |
3-fluorobenzyl azide |
159979-97-2 | 95% | 1g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266353-2.5g |
3-fluorobenzyl azide |
159979-97-2 | 95% | 2.5g |
$275 | 2024-06-06 |
1-(Azidomethyl)-3-fluorobenzene Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-(Azidomethyl)-3-fluorobenzene
Professional Introduction to 1-(Azidomethyl)-3-fluorobenzene (CAS No. 159979-97-2)
1-(Azidomethyl)-3-fluorobenzene, with the chemical formula C₇H₇FN₂, is a fluorinated aromatic compound featuring an azido functional group. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications in synthetic chemistry and drug development. The presence of both a fluorine atom and an azido group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive compounds.
The< strong>CAS number 159979-97-2 uniquely identifies this compound and ensures consistency in its referencing across scientific literature and industrial applications. As a fluorinated benzene derivative, 1-(Azidomethyl)-3-fluorobenzene exhibits distinct electronic and steric properties that influence its reactivity and utility in organic synthesis. The azido group, in particular, is a versatile handle for further functionalization, enabling the construction of intricate molecular architectures.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity towards biological targets. Among these compounds, 1-(Azidomethyl)-3-fluorobenzene has been explored as a key intermediate in the development of novel therapeutic agents. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active molecules.
One of the most compelling aspects of 1-(Azidomethyl)-3-fluorobenzene is its role in the synthesis of bioactive scaffolds. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism. The fluorine atom's electronic effects can modulate the binding affinity of these compounds to their targets, potentially leading to more effective therapeutic outcomes.
The< strong>azido group on 1-(Azidomethyl)-3-fluorobenzene is particularly noteworthy for its ability to participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a powerful tool in click chemistry. This reaction allows for the rapid construction of complex molecular frameworks with high precision, making it invaluable for both academic research and industrial applications. By integrating this compound into synthetic strategies, chemists can efficiently generate libraries of compounds for high-throughput screening.
Recent advancements in computational chemistry have further enhanced the utility of 1-(Azidomethyl)-3-fluorobenzene. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These simulations have revealed that the fluorine atom's presence can fine-tune electronic distributions, thereby improving binding kinetics and thermodynamics. Such findings underscore the importance of fluorinated aromatic compounds in modern drug discovery.
In addition to its pharmaceutical applications, 1-(Azidomethyl)-3-fluorobenzene has found utility in materials science. Its unique structural features make it a promising candidate for developing advanced materials with tailored electronic properties. For example, researchers have explored its potential as a precursor for organic semiconductors, where the combination of fluorine and azido groups can influence charge transport characteristics.
The synthesis of 1-(Azidomethyl)-3-fluorobenzene typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation followed by azide introduction, with various protecting group strategies employed to control reactivity. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste and improving efficiency.
Evaluation of 1-(Azidomethyl)-3-fluorobenzene's stability under various conditions is crucial for its practical application. Studies have shown that while it remains stable under inert atmospheres, exposure to moisture or heat can lead to decomposition. Therefore, proper storage conditions are essential to maintain its integrity throughout handling and experimentation.
The growing interest in< strong>fluorinated benzene derivatives has spurred innovation in their preparation and application. Catalytic methods have been developed to streamline synthetic routes, reducing reliance on harsh reagents or extensive purification steps. Such improvements not only enhance efficiency but also align with global efforts toward sustainable chemical practices.
In conclusion, 1-(Azidomethyl)-3-fluorobenzene (CAS No. 159979-97-2) represents a fascinating compound with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further within the scientific community.
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